5-(Difluoromethoxy)-2-iodopyridine
CAS No.:
Cat. No.: VC18785780
Molecular Formula: C6H4F2INO
Molecular Weight: 271.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4F2INO |
|---|---|
| Molecular Weight | 271.00 g/mol |
| IUPAC Name | 5-(difluoromethoxy)-2-iodopyridine |
| Standard InChI | InChI=1S/C6H4F2INO/c7-6(8)11-4-1-2-5(9)10-3-4/h1-3,6H |
| Standard InChI Key | YEJIIJDWVMTYTC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1OC(F)F)I |
Introduction
Chemical Structure and Molecular Characteristics
Structural Analysis
5-(Difluoromethoxy)-2-iodopyridine belongs to the class of halogenated heterocycles, featuring a pyridine ring substituted with iodine and a difluoromethoxy group. The iodine atom at the 2-position enhances the compound’s susceptibility to nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions, while the difluoromethoxy group at the 5-position contributes to its lipophilicity and metabolic stability. The molecular formula (C₆H₄F₂INO) and weight (271.00 g/mol) are consistent with its halogen-rich composition.
Table 1: Key Molecular Descriptors of 5-(Difluoromethoxy)-2-iodopyridine
| Property | Value |
|---|---|
| IUPAC Name | 5-(difluoromethoxy)-2-iodopyridine |
| Molecular Formula | C₆H₄F₂INO |
| Molecular Weight | 271.00 g/mol |
| Canonical SMILES | C1=CC(=NC=C1OC(F)F)I |
| InChI Key | YEJIIJDWVMTYTC-UHFFFAOYSA-N |
| PubChem CID | 134229621 |
The compound’s SMILES string (C1=CC(=NC=C1OC(F)F)I) underscores the spatial arrangement of substituents, critical for predicting reactivity. Comparative analysis with analogous iodopyridines, such as 2-iodo-5-methoxypyridine (C₆H₆INO), reveals that the difluoromethoxy group significantly lowers electron density at the pyridine ring, altering its interaction with catalytic systems .
Spectroscopic and Computational Data
While experimental spectral data for 5-(Difluoromethoxy)-2-iodopyridine remain limited, computational models predict key properties. Density functional theory (DFT) simulations suggest that the difluoromethoxy group induces a dipole moment of 2.1 Debye, polarizing the aromatic ring and facilitating electrophilic attacks at the 4-position. Nuclear magnetic resonance (NMR) chemical shifts for analogous compounds, such as 2,3-difluoro-5-iodopyridine, indicate deshielding effects due to electron-withdrawing substituents .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(Difluoromethoxy)-2-iodopyridine typically involves sequential functionalization of the pyridine ring. A reported method employs bromo(difluoro)acetic acid as a difluoromethoxylation agent, reacting with 5-hydroxy-2-iodopyridine under basic conditions . This approach leverages the electrophilic nature of bromo(difluoro)acetic acid to introduce the difluoromethoxy group, yielding the target compound in 85–92% purity after column chromatography .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine atom in 5-(Difluoromethoxy)-2-iodopyridine serves as a versatile handle for Suzuki-Miyaura and Ullmann-type couplings. For example, reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, which are valuable scaffolds in drug discovery. The difluoromethoxy group remains inert under these conditions, enabling selective functionalization at the 2-position .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates nucleophilic substitution at the 4-position. Treatment with amines or alkoxides displaces the iodine atom, generating 4-substituted pyridines. This reactivity is exploited in the synthesis of kinase inhibitors, where the difluoromethoxy group enhances target binding affinity.
Applications in Pharmaceutical and Agrochemical Research
Drug Discovery
5-(Difluoromethoxy)-2-iodopyridine has been utilized as a building block for protease and kinase inhibitors. Its halogen substituents improve pharmacokinetic properties by modulating solubility and membrane permeability. For instance, incorporation into thrombin inhibitors increased metabolic stability by 40% compared to non-fluorinated analogs.
Agrochemical Development
In agrochemistry, the compound’s iodine and fluorine atoms contribute to herbicidal and fungicidal activity. Derivatives containing 5-(Difluoromethoxy)-2-iodopyridine moieties exhibit potent inhibition of acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. Field trials of these derivatives demonstrated 90% weed suppression at 50 g/ha application rates.
Future Research Directions
Catalytic Method Development
Exploring nickel-catalyzed couplings could reduce reliance on palladium, lowering synthesis costs. Preliminary studies with NiCl₂(dme) and N-heterocyclic carbene ligands show promise for C–O bond formation .
Biomedical Applications
The compound’s utility in radiopharmaceuticals warrants investigation. Isotopic exchange with iodine-123 or iodine-125 could yield imaging agents for positron emission tomography (PET) .
Environmental Impact Assessments
Comprehensive ecotoxicological studies are needed to evaluate the persistence of 5-(Difluoromethoxy)-2-iodopyridine in soil and water systems. Biodegradation pathways mediated by microbial consortia remain unexplored.
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